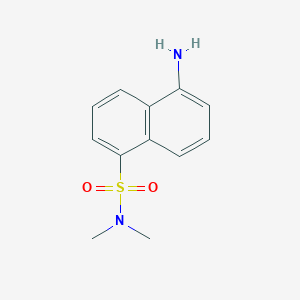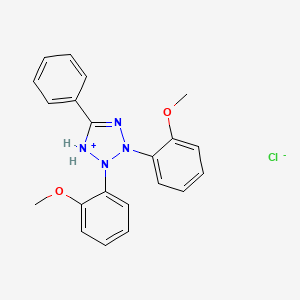![molecular formula C26H28N2O2 B12560123 4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde CAS No. 143841-70-7](/img/structure/B12560123.png)
4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde is an organic compound with a complex structure that includes two benzaldehyde groups connected by a phenylenebis(methylene) bridge, which is further linked to ethylazanediyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde typically involves the reaction of 4,4’-{1,2-phenylenebis[methylene(ethylazanediyl)]}dibenzylamine with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired aldehyde groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The benzaldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Formation of 4,4’-{1,2-phenylenebis[methylene(ethylazanediyl)]}dibenzoic acid.
Reduction: Formation of 4,4’-{1,2-phenylenebis[methylene(ethylazanediyl)]}dibenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation technologies
Mechanism of Action
The mechanism of action of 4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to oxidative stress, apoptosis, or signal transduction, depending on its specific application and the biological system in which it is used
Comparison with Similar Compounds
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde: A structurally similar compound with ethyne linkages instead of methylene linkages.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Another related compound with ethyne linkages, used in the synthesis of COFs and fluorescent dyes
Uniqueness: 4,4’-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its methylene linkages provide flexibility and different electronic properties compared to ethyne-linked analogs, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
143841-70-7 |
|---|---|
Molecular Formula |
C26H28N2O2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[ethyl-[[2-[(N-ethyl-4-formylanilino)methyl]phenyl]methyl]amino]benzaldehyde |
InChI |
InChI=1S/C26H28N2O2/c1-3-27(25-13-9-21(19-29)10-14-25)17-23-7-5-6-8-24(23)18-28(4-2)26-15-11-22(20-30)12-16-26/h5-16,19-20H,3-4,17-18H2,1-2H3 |
InChI Key |
NBXHPKBDKRWZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1CN(CC)C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)



![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)


![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)

![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
![1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B12560098.png)
